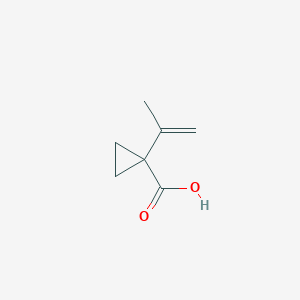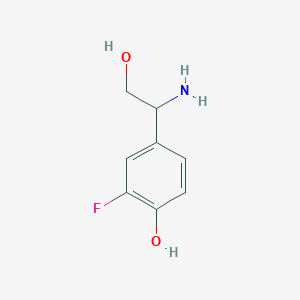
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is a chemical compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorine atom on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the reaction of 4-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4-fluorophenol as the starting material, which undergoes a nucleophilic substitution reaction with an amino alcohol, such as 2-aminoethanol, in the presence of a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(1-Amino-2-oxoethyl)-2-fluorophenol, while reduction of the amino group may produce 4-(1-Aminoethyl)-2-fluorophenol.
科学的研究の応用
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.
4-(2-Hydroxyethyl)phenol: Contains a hydroxyl group on the ethyl chain but lacks the amino group.
4-Fluorophenol: Contains the fluorine atom but lacks the amino and hydroxyl groups.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with the fluorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C8H10FNO2 |
|---|---|
分子量 |
171.17 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxyethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2 |
InChIキー |
RTUHFQCQTIEVGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


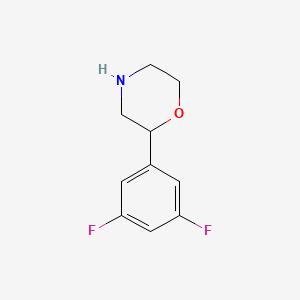
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)
![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

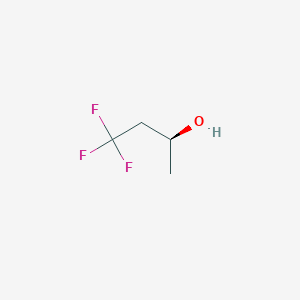
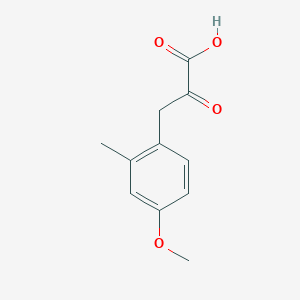
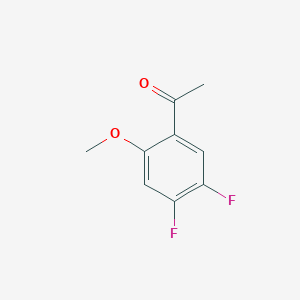
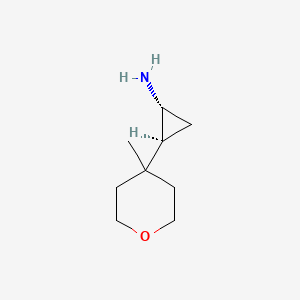
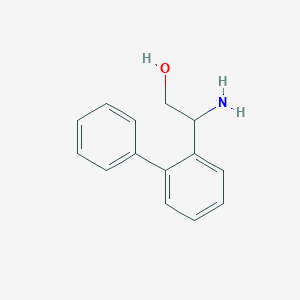
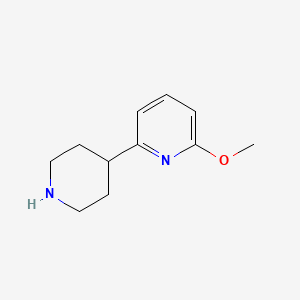
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)

![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
